1-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-4-nitro-1H-pyrazole-5-carboxamide involves multiple steps. One common method starts with the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. This intermediate is synthesized through a reaction involving 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine hydrochloride under reflux conditions . The resulting product is then further functionalized to introduce the nitro and carboxamide groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using flow reactors. The lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor, followed by trapping with various electrophiles, is a common approach . This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-4-nitro-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group.
Substitution: Various substitution reactions can be performed on the pyrazole ring to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions using N-bromosuccinimide (NBS) are common for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator in various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of the target compound.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Another regioisomer with similar properties.
5-hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: A related compound with a hydroxyl group.
Uniqueness
1-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-4-nitro-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C10H9F3N6O3 |
---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
2-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C10H9F3N6O3/c1-4-6(8(17-16-4)10(11,12)13)15-9(20)7-5(19(21)22)3-14-18(7)2/h3H,1-2H3,(H,15,20)(H,16,17) |
InChI Key |
BLXIEIPEGQCKLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)NC(=O)C2=C(C=NN2C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.